molecular formula C18H16BrN3O2 B10985223 N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B10985223
M. Wt: 386.2 g/mol
InChI Key: AZTYODQMLVQFEO-UHFFFAOYSA-N
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Description

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Bromination: The bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and interactions with biological targets. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications and effects.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-[2-[(3-bromobenzoyl)amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H16BrN3O2/c19-14-6-3-5-13(10-14)17(23)20-8-9-21-18(24)16-11-12-4-1-2-7-15(12)22-16/h1-7,10-11,22H,8-9H2,(H,20,23)(H,21,24)

InChI Key

AZTYODQMLVQFEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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